molecular formula C16H19ClN4O2 B2998652 5-Chloro-N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-2-methoxybenzamide CAS No. 1797662-60-2

5-Chloro-N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-2-methoxybenzamide

Cat. No.: B2998652
CAS No.: 1797662-60-2
M. Wt: 334.8
InChI Key: UGGSLQOHKQNQSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-2-methoxybenzamide is a benzamide derivative characterized by a pyrimidine ring substituted with dimethylamino and methyl groups at positions 4 and 6, respectively. The benzamide core is functionalized with a chlorine atom at position 5 and a methoxy group at position 2. Pyrimidine derivatives are widely utilized in medicinal chemistry due to their versatility in hydrogen bonding and aromatic stacking, which can enhance binding affinity to biological targets .

Properties

IUPAC Name

5-chloro-N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4O2/c1-10-7-15(21(2)3)20-14(19-10)9-18-16(22)12-8-11(17)5-6-13(12)23-4/h5-8H,9H2,1-4H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGGSLQOHKQNQSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CNC(=O)C2=C(C=CC(=C2)Cl)OC)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Chloro-N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-2-methoxybenzamide, often referred to as a pyrimidine derivative, has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a chloro group, a dimethylamino group, and a methoxybenzamide moiety. Its molecular formula is C14H17ClN4OC_{14}H_{17}ClN_{4}O with a molecular weight of approximately 288.76 g/mol. The structural complexity allows it to interact with various biological targets, contributing to its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to modulate specific molecular pathways:

  • Inhibition of Kinases : The compound has been shown to inhibit certain kinases involved in tumor progression, thereby limiting cancer cell proliferation.
  • Targeting NLRP3 Inflammasome : Recent studies indicate that it may influence the NLRP3 inflammasome pathway, which plays a crucial role in inflammatory responses and has implications in neurodegenerative diseases .

Anticancer Properties

  • Cell Proliferation Inhibition : In vitro studies have demonstrated that this compound significantly inhibits the proliferation of various cancer cell lines. For instance, it was found to reduce the viability of melanoma cells by inducing cell cycle arrest at the G1 phase .
  • Apoptosis Induction : The compound has been associated with promoting apoptosis in cancer cells through the activation of caspase pathways, which are critical for programmed cell death.

Anti-inflammatory Effects

Research indicates that the compound may exert anti-inflammatory effects by modulating cytokine release and inhibiting pathways associated with chronic inflammation. This is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory disorders.

Data Table: Summary of Biological Activities

Activity Effect Study Reference
AnticancerInhibits proliferation of melanoma cells
ApoptosisInduces apoptosis via caspase activation
Anti-inflammatoryModulates cytokine release
NLRP3 Inflammasome TargetInhibits NLRP3 activation

Case Studies

  • Melanoma Treatment : A study published in a peer-reviewed journal showed that treatment with this compound resulted in a significant reduction in tumor size in animal models of melanoma. The mechanism was linked to both direct cytotoxic effects on tumor cells and modulation of immune responses .
  • Neuroinflammation Model : In models of neuroinflammation, this compound demonstrated potential neuroprotective effects by reducing markers associated with inflammation and neuronal death, suggesting its utility in treating neurodegenerative diseases .

Comparison with Similar Compounds

Table 1: Structural Features of 5-Chloro-N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-2-methoxybenzamide and Analogs

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol)
Target Compound Benzamide 5-Cl, 2-OCH₃, pyrimidinylmethyl (4-(dimethylamino)-6-methyl) C₁₇H₂₀ClN₅O₂ ~385.8*
Glibenclamide (Glyburide) Benzamide 5-Cl, 2-OCH₃, sulfonylethylphenyl (cyclohexylcarbamoyl) C₂₃H₂₈ClN₃O₅S 494.00
Impurity A (Metoclopramide-related) Benzamide 5-Cl, 2-OCH₃, diethylaminoethyl C₁₉H₂₉ClN₄O₃ 396.91
Diflumetorim (Pesticide) Pyrimidinamine 5-Cl, 6-methyl, 1-(4-(difluoromethoxy)phenyl)propyl C₁₅H₁₇ClF₂N₃O 346.77

*Calculated based on molecular formula.

Key Observations :

  • The target compound shares the benzamide backbone with glibenclamide and impurity A but differs in substituents. Its pyrimidinylmethyl group contrasts with glibenclamide’s sulfonylethylphenyl chain and impurity A’s diethylaminoethyl group.
  • Compared to diflumetorim (a pyrimidinamine pesticide), the target compound’s benzamide core and dimethylamino-pyrimidine substituents suggest divergent biological targets .

Physicochemical Properties

Table 2: Physicochemical Comparison

Compound Name Solubility Melting Point (°C) LogP* (Predicted)
Target Compound Likely low water solubility Not reported ~2.5
Glibenclamide Practically insoluble in water 169–174 4.7
Impurity A Higher solubility due to diethylamino group Not reported ~1.8
Diflumetorim Hydrophobic (pesticide) Not reported ~3.9

*LogP estimated using fragment-based methods.

Key Observations :

  • The pyrimidinylmethyl group in the target compound may reduce water solubility compared to impurity A, which has a polar diethylaminoethyl chain .
  • Glibenclamide’s sulfonamide group contributes to its higher LogP and lower solubility .

Pharmacological Activity

  • Glibenclamide : A sulfonylurea antidiabetic drug that binds to SUR1 receptors on pancreatic β-cells, stimulating insulin secretion . Its sulfonamide group is critical for receptor interaction.
  • Diflumetorim : Acts as a fungicide via mitochondrial electron transport inhibition, highlighting how structural analogs can diverge in application despite shared pyrimidine motifs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.